![molecular formula C17H21F2NO3 B1532129 Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate CAS No. 1159825-99-6](/img/structure/B1532129.png)
Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1159825-99-6 . It has a molecular weight of 325.36 . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is 1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 .
Physical And Chemical Properties Analysis
Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a solid substance . It is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 325.36 .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is a significant intermediate for small molecule anticancer drugs. Its synthesis involves several steps starting from commercially available materials, demonstrating the chemical's role in developing potent anticancer therapies by targeting the PI3K/AKT/mTOR pathway crucial in cell growth and survival (Zhang et al., 2018).
Biological Activity Studies
Research on "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate" highlighted its synthesis and evaluation for antibacterial and anthelmintic activities. Although it showed moderate anthelmintic and poor antibacterial activities, such studies are crucial for discovering new treatments (Sanjeevarayappa et al., 2015).
Development of Chemical Synthesis Methods
The synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is another example showcasing the chemical's role in producing biologically active compounds, such as crizotinib, a drug used to treat certain types of cancer. This highlights the utility of such compounds in synthetic organic chemistry for drug development (Kong et al., 2016).
Molecular Structure Analysis
Studies involving "Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate" focused on its synthesis and molecular structure, showcasing the use of such compounds in structural biology and chemistry to understand molecular interactions and conformations, which is crucial for drug design (Richter et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
The specific interactions between this compound and its targets, as well as the resulting changes, are yet to be elucidated .
Biochemical Pathways
The downstream effects of these pathways are also yet to be determined .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
properties
IUPAC Name |
tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXJKWVTFZJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678104 | |
Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159825-99-6 | |
Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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